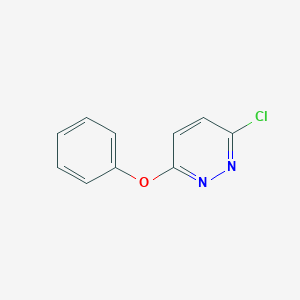
3-Chloro-6-phenoxypyridazine
描述
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to 3-Chloro-6-phenoxypyridazine, involves multiple steps such as chlorination, substitution, and oxidation reactions. For example, the synthesis of 3-chloro-5-methylpyridazine, an analogous compound, is achieved from citraconic anhydride through a series of reactions including chlorination and substitution, showcasing the complexity and versatility in the synthesis of pyridazine derivatives (Zhao Chun-shen, 2009). This demonstrates the synthetic routes available for creating 3-Chloro-6-phenoxypyridazine and its analogs.
Molecular Structure Analysis
The molecular structure of pyridazine compounds, including 3-Chloro-6-phenoxypyridazine, has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For instance, DFT calculations and spectroscopic analyses such as FT-Raman and FT-Infrared spectra have been utilized to elucidate the structural and vibrational characteristics of similar compounds, providing insights into their molecular geometry and electronic properties (S. Vijaya Chamundeeswari et al., 2013).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including chlorination and oxidative synthesis, which are pivotal in modifying their chemical structure for specific applications. The use of hypervalent iodine(III) reagents for chlorination and oxidation reactions demonstrates the reactivity of these compounds and their potential for further chemical transformations (Prerana B. Thorat et al., 2013).
科学研究应用
Comprehensive and Detailed Summary of the Application
3-Chloro-6-phenoxypyridazine has been studied for its potential use as a herbicide. Researchers have found that certain phenoxypyridazines, such as 3-chloro-6-phenoxypyridazine, exhibit strong pre-emergent herbicidal activity .
Detailed Description of the Methods of Application or Experimental Procedures
In the course of screening tests for new potent herbicides, researchers used the petri dish method to test the herbicidal activity of more than a hundred pyridazine derivatives, including 3-chloro-6-phenoxypyridazine . The compounds were also evaluated using a submerged pot test, which closely resembles the conditions of a paddy field .
Thorough Summary of the Results or Outcomes Obtained
The researchers found that 3-chloro-6-phenoxypyridazine showed strong pre-emergent herbicidal activity. In the submerged pot test, it was found to be far more effective than other phenoxypyridazines at killing barnyard grass and spikerush, two of the most noxious weeds in paddy fields . It was also found to be nearly harmless to rice plants at the dosage used in the study .
安全和危害
属性
IUPAC Name |
3-chloro-6-phenoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVVMGVIGYPNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328034 | |
| Record name | 3-Chloro-6-phenoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-phenoxypyridazine | |
CAS RN |
1490-44-4 | |
| Record name | 3-Chloro-6-phenoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

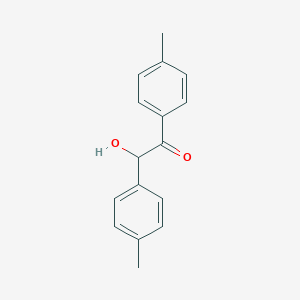
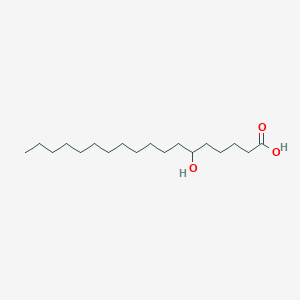
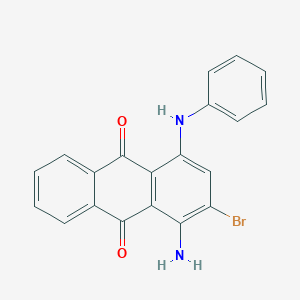
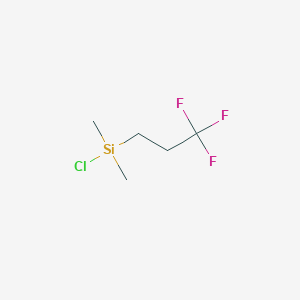
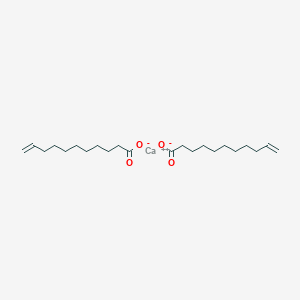
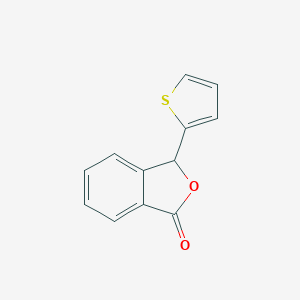
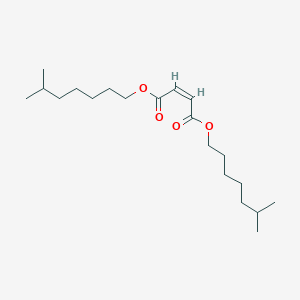
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
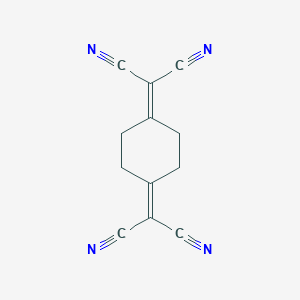
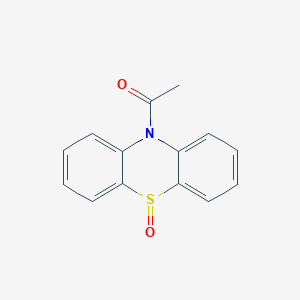
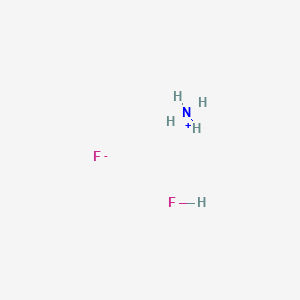

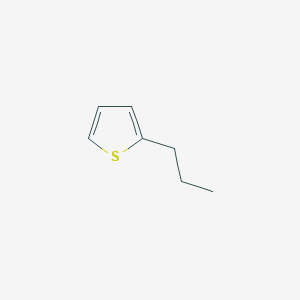
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)